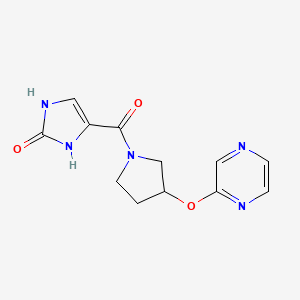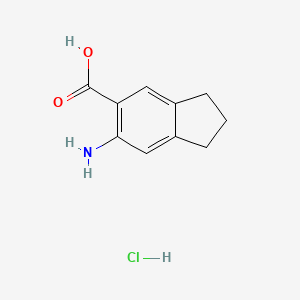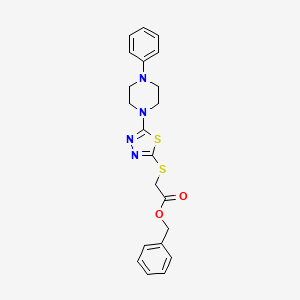![molecular formula C16H23N3O3S B2554563 [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone CAS No. 510734-50-6](/img/structure/B2554563.png)
[4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone
Übersicht
Beschreibung
[4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone, also known as BPPM, is a small molecule that has been extensively studied for its potential therapeutic applications. BPPM is a piperazine derivative that has shown promising results in various scientific research studies. This molecule has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone is not fully understood, but it has been shown to inhibit the activity of various enzymes and proteins. [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone has also been shown to inhibit the activity of the chaperone protein Hsp90, which is involved in the folding and stabilization of various proteins. [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone has also been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
[4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone has also been shown to inhibit the replication of various viruses such as hepatitis C virus and human immunodeficiency virus. [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone has also been shown to inhibit the growth of various fungi such as Candida albicans. [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone has also been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone is also stable and can be easily synthesized and purified. However, [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone has some limitations for lab experiments. It has been shown to have low solubility in water, which can affect its bioavailability. [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone can also have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone. One direction is the investigation of [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone as a potential drug candidate for the treatment of cancer. [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone has been shown to have anticancer properties, and further studies are needed to determine its efficacy and safety in clinical trials. Another direction is the investigation of [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone as a potential tool for studying the role of various proteins in disease processes. [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone has been shown to inhibit the activity of various enzymes and proteins, and further studies are needed to determine its specificity and selectivity. Finally, the investigation of [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone as a potential drug candidate for the treatment of viral and fungal infections is another future direction. [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone has been shown to have antiviral and antifungal properties, and further studies are needed to determine its efficacy and safety in clinical trials.
Conclusion
In conclusion, [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone is a small molecule that has been extensively studied for its potential therapeutic applications. [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone has been shown to have anticancer, antiviral, and antifungal properties, and it has been investigated as a potential drug candidate for the treatment of various diseases. [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone, and further studies are needed to determine its potential as a drug candidate and a tool for studying the role of various proteins in disease processes.
Wissenschaftliche Forschungsanwendungen
[4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antifungal properties. [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, viral infections, and fungal infections. [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone has also been studied for its potential use as a tool for studying the role of various proteins in disease processes.
Eigenschaften
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c20-16(17-9-5-2-6-10-17)18-11-13-19(14-12-18)23(21,22)15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMFPIMAVATJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677792 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Methoxyphenyl)amino]propanamide](/img/structure/B2554482.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(3-fluorophenyl)pyrazin-2(1H)-one](/img/structure/B2554483.png)

![1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)-N-(p-tolyl)piperidine-4-carboxamide](/img/structure/B2554486.png)

![(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2554489.png)


![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2554496.png)
![Methyl 5-(3-fluorophenyl)-7-methyl-2-(methylsulfanyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2554497.png)

![1-Bromo-2-[(trimethylsilyl)oxy]propane](/img/structure/B2554501.png)
![(3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2554503.png)